molecular formula C20H23ClN2O2 B11564643 2-(4-tert-butyl-2-methylphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

2-(4-tert-butyl-2-methylphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11564643
M. Wt: 358.9 g/mol
InChI Key: VABWMZAMSPOFAA-WSDLNYQXSA-N
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Description

2-(4-tert-butyl-2-methylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methylphenoxy group, and a chlorophenylmethylidene group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butyl-2-methylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the alkylation of 4-tert-butyl-2-methylphenol using an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.

    Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with 2-chlorobenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butyl-2-methylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted phenoxy or hydrazide derivatives.

Scientific Research Applications

2-(4-tert-butyl-2-methylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butyl-2-methylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methoxyphenol: Shares the tert-butyl and phenoxy groups but lacks the hydrazide and chlorophenylmethylidene groups.

    4-tert-Butyl-2-methylphenol: Similar phenolic structure but lacks the hydrazide and chlorophenylmethylidene groups.

    2-chlorobenzaldehyde: Contains the chlorophenyl group but lacks the phenoxy and hydrazide groups.

Uniqueness

2-(4-tert-butyl-2-methylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

2-(4-tert-butyl-2-methylphenoxy)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23ClN2O2/c1-14-11-16(20(2,3)4)9-10-18(14)25-13-19(24)23-22-12-15-7-5-6-8-17(15)21/h5-12H,13H2,1-4H3,(H,23,24)/b22-12+

InChI Key

VABWMZAMSPOFAA-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCC(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCC(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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